![molecular formula C16H7Cl2F6N5O B2797211 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyrimidin-2-one CAS No. 338420-38-5](/img/structure/B2797211.png)

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyrimidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

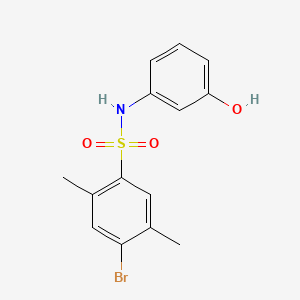

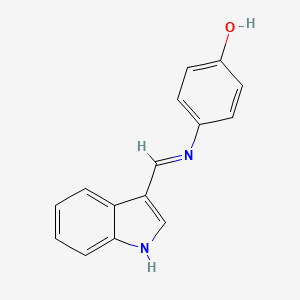

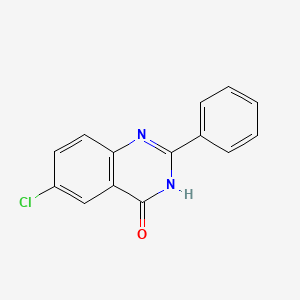

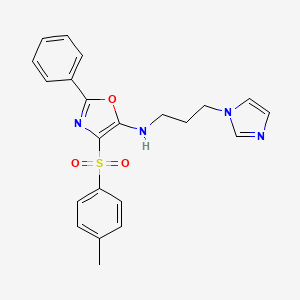

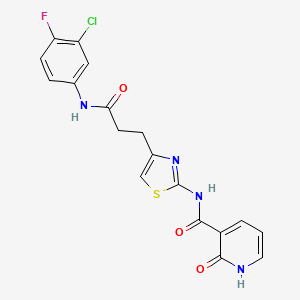

The compound “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyrimidin-2-one” is a complex organic molecule. It contains two pyridine rings, each with a trifluoromethyl group and a chlorine atom. The two rings are connected by a pyrimidin-2-one structure .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of two pyridine rings and a pyrimidin-2-one structure. Each pyridine ring contains a nitrogen atom and is substituted with a trifluoromethyl group and a chlorine atom . The exact 3D structure would need to be determined using techniques such as X-ray crystallography.Applications De Recherche Scientifique

Synthesis and Characterization

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyrimidin-2-one and its analogues have been extensively explored for their potential in various scientific applications. The synthesis and characterization of these compounds involve nucleophilic substitution and coupling reactions to yield novel pyrimidin-4-amine analogues, highlighting their versatility in chemical synthesis. The process has proven to be cost-effective, enabling the production of a variety of derivatives. These compounds have been confirmed through 1H NMR, 13C NMR, and MS analysis, showcasing their chemical diversity and potential for further modification (Ravi Shankar et al., 2021).

Chemical Structure and Stability

The structural features of these compounds, such as hydrogen bonding patterns, play a significant role in their conformational stabilization. Studies on the crystal structures of related (pyridin-2-yl)aminomethane-1,1-diphosphonic acids have revealed that intramolecular hydrogen bonds involving substituents at the 3-ring position are key to their stability. This insight into their molecular geometry and solid-state organization provides a basis for designing compounds with tailored properties for specific applications (Matczak-Jon et al., 2010).

Antimicrobial Activity

The antimicrobial potential of pyrimidine derivatives has been investigated, with some compounds exhibiting promising activity against bacterial and fungal strains. This highlights the potential of these compounds in the development of new antimicrobial agents, addressing the urgent need for novel therapeutics against resistant pathogens (Mallikarjunaswamy et al., 2013).

Applications in Organic Electronics

The application of these compounds extends into the field of organic electronics, particularly in the development of light-emitting diodes (OLEDs). Heteroleptic Ir(III) metal complexes based on trifluoromethyl-substituted pyrimidine derivatives have been synthesized, exhibiting sky-blue emissions with high quantum yields. This demonstrates their potential use in OLEDs, contributing to the advancement of display and lighting technologies (Chang et al., 2013).

Antitubercular and Antimalarial Activities

Further, the antitubercular and antimalarial activities of these compounds have been explored. Some derivatives have shown moderate activity against Mycobacterium tuberculosis, indicating their potential as leads for the development of new treatments for tuberculosis. Additionally, derivatives with trifluoromethyl substitutions have been studied for their efficacy against Plasmodium falciparum, the parasite responsible for malaria, showcasing the potential of these compounds in the treatment and prevention of malaria (Chavchich et al., 2016).

Propriétés

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H7Cl2F6N5O/c17-9-3-7(15(19,20)21)5-25-12(9)27-11-1-2-29(14(30)28-11)13-10(18)4-8(6-26-13)16(22,23)24/h1-6H,(H,25,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBFQBLXGUSBAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1NC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7Cl2F6N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyrimidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid](/img/structure/B2797132.png)

![3,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2797133.png)

![6-(4-methoxyphenyl)-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2797135.png)

![[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2797139.png)

![7-butyl-1,3,4,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2797141.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)